9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene
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Overview
Description
9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene is an organic compound with the molecular formula C16H18O2 It is a derivative of anthracene, characterized by the presence of methoxy groups at the 9 and 10 positions and hydrogenation at the 1, 4, 5, and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9,10-dimethoxyanthracene using a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated anthracene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the aromatic structure play a crucial role in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethoxyanthracene: Lacks the hydrogenation at the 1, 4, 5, and 8 positions.
1,4,5,8-Tetrahydroanthracene: Lacks the methoxy groups at the 9 and 10 positions.
Anthracene: The parent compound without any substitutions or hydrogenation.
Uniqueness
9,10-Dimethoxy-1,4,5,8-tetrahydroanthracene is unique due to the combination of methoxy groups and partial hydrogenation, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
651777-85-4 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
9,10-dimethoxy-1,4,5,8-tetrahydroanthracene |
InChI |
InChI=1S/C16H18O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-6H,7-10H2,1-2H3 |
InChI Key |
ZANDHSPJUVDMLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC=CCC2=C(C3=C1CC=CC3)OC |
Origin of Product |
United States |
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